3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C7H5BrF3N3 and a molecular weight of 268.03 g/mol . This compound is characterized by the presence of a bromo group, a trifluoromethyl group, and a pyrazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with suitable nitrile-containing reagents under controlled conditions . The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole ring can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: This compound shares the bromo and trifluoromethyl groups but lacks the pyrazole ring.
3-Bromo-1,1,1-trifluoroacetone: Similar in containing bromo and trifluoromethyl groups but differs in the overall structure.
Uniqueness
3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature makes it a versatile intermediate in various synthetic and research applications .
Properties
CAS No. |
1306604-80-7 |
---|---|
Molecular Formula |
C7H5BrF3N3 |
Molecular Weight |
268.03 g/mol |
IUPAC Name |
3-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C7H5BrF3N3/c8-5-4-14(3-1-2-12)13-6(5)7(9,10)11/h4H,1,3H2 |
InChI Key |
JBILOXGHOAFQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCC#N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.